6-Fluoro-3-iodopyridin-2(1H)-one
Description
6-Fluoro-3-iodopyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a fluorine atom at position 6 and an iodine atom at position 3 of its bicyclic structure. The iodine substituent introduces steric bulk and polarizability, which may enhance binding affinity in biological targets or influence electronic properties in synthetic applications . Fluorine, being highly electronegative, often improves metabolic stability and bioavailability in drug-like molecules .
Properties
Molecular Formula |
C5H3FINO |
|---|---|
Molecular Weight |
238.99 g/mol |
IUPAC Name |
6-fluoro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
InChI Key |
KHCGZXGCCQZJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodopyridin-2(1H)-one typically involves multi-step reactions. One common method includes the following steps :
Stage 1: Ethyl (6-fluoropyridin-2-yl)carbamate is treated with n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -78°C for 2 hours.
Stage 2: The reaction mixture is then treated with iodine in tetrahydrofuran at -78°C for 1 hour.
Stage 3: The reaction is quenched with a saturated sodium thiosulfate solution and allowed to warm to ambient temperature. The product is then extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-3-iodopyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives
*Calculated based on standard atomic weights.
Key Observations:
- Halogen Effects: Iodine (van der Waals radius: 198 pm) at C3 may facilitate nucleophilic aromatic substitution compared to smaller halogens like chlorine (175 pm) or bromine (185 pm) .
- Synthetic Yields : Yields for analogous compounds vary widely (e.g., 19–67% in ), influenced by substituent reactivity and methods (e.g., Method C vs. D) .
- Biological Activity : Compounds like 4p and 4q () demonstrated analgesic activity in thermal plate tests, suggesting that halogenation and lipophilic groups (e.g., heptafluoropropyl) may enhance CNS penetration .
Spectral and Physicochemical Properties
- NMR Shifts : Fluorine substituents produce distinct ¹⁹F NMR signals (e.g., δ −70 to −80 ppm for CF₃ groups) , while iodine’s heavy atom effect may deshield adjacent protons in ¹H NMR .
- Melting Points : Crystalline derivatives (e.g., 4p and 4q in ) exhibit defined melting points, correlating with substituent symmetry and intermolecular interactions.
- Solubility: The trifluoromethyl group (logP ~1.5 in ) increases hydrophobicity, whereas amino or hydroxyl groups (e.g., 6-(3-hydroxyphenyl)pyridin-2(1H)-one in ) enhance aqueous solubility .
Toxicity and Pharmacological Potential
- Acute Toxicity: Pyridinones with fluorinated alkyl chains (e.g., 4p) showed low acute toxicity in Sprague–Dawley rats, suggesting favorable safety profiles for further development .
- Bioactivity : The 3-iodo substituent in this compound may mimic tyrosine residues in enzyme active sites, a strategy employed in kinase inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
